molecular formula C15H17NO5 B2388598 (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate CAS No. 1580501-97-8

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

Cat. No. B2388598
CAS RN: 1580501-97-8
M. Wt: 291.303
InChI Key: XNTGBHHUEQUWSQ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate” is a carbonate ester formed from cyclooctene and 4-nitrophenol. Carbonate esters are organic compounds containing a carbonate group, which consists of a carbon atom linked to three oxygen atoms, one of which is double bonded . 4-Nitrophenol is a phenol where one of the hydrogens of the phenolic OH group is substituted by a nitro group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclooctene ring attached to a carbonate group, which is in turn attached to a 4-nitrophenol group .


Chemical Reactions Analysis

Carbonate esters are known to undergo reactions such as hydrolysis, transesterification, and reactions with Grignard reagents . 4-Nitrophenol can undergo reactions such as reduction to form 4-aminophenol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Carbonate esters are typically non-volatile, stable compounds . 4-Nitrophenol is a pale yellow solid that is slightly soluble in water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocycles : Nitrophenyl-group-containing heterocycles, such as tetrahydroisoquinolines, have been synthesized using compounds related to (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate. These compounds exhibit potential anticancer and antioxidant properties (Sayed et al., 2021).

  • Photophysical Properties : The impact of solvent polarity on the photophysical properties of chalcone derivatives, including compounds structurally related to (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, has been studied, revealing insights into intramolecular charge transfer interactions (Kumari et al., 2017).

  • Metallocene Substrate Optimization : Studies have been conducted on optimizing metallocene substrates for β-cyclodextrin reactions, involving p-nitrophenyl esters like (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, providing valuable insights into binding and rate constants (Breslow et al., 1983).

Catalytic and Chemical Reactions

  • Catalytic Antibody Preparation : Studies on 4-nitrophenyl carbonate derivatives have explored their use in the preparation of catalytic antibodies with specific properties, such as Michaelian catalytic properties (Gallacher et al., 1991).

  • Aminolysis Mechanism : Research into the kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl carbonates, closely related to (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, has provided insight into reaction processes in aqueous solutions, essential for understanding reaction dynamics in organic synthesis (Castro et al., 2002).

  • Effect of Electrophilic Center Modification : Studies on the aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate have shown how modifications of the electrophilic center from C=O to C=S affect reactivity and mechanism, relevant for designing more efficient synthetic pathways (Um et al., 2006).

Material Science and Environmental Applications

  • Water-Mediated Reactions : Innovative water-mediated, three-component Wittig-SNAr reactions have been developed for the synthesis of compounds related to (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, emphasizing environmentally benign solvent use in chemical synthesis (Xu et al., 2015).

  • Crystal and Molecular Structure Analysis : The crystal structure of related compounds like 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate has been studied, providing crucial insights into molecular configurations and interactions, important for material science applications (Polyakova et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific reaction that this compound is involved in. For example, in a hydrolysis reaction, the carbonate ester would be broken down into its constituent alcohols and carbon dioxide .

Future Directions

The future directions for this compound would depend on its potential applications. Carbonate esters are used in a variety of applications, including as solvents and in the synthesis of other compounds . 4-Nitrophenol and its derivatives have been studied for their potential uses in various fields, including medicine and materials science .

properties

IUPAC Name

[(2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTGBHHUEQUWSQ-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.